molecular formula C35H30 B14526891 4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene CAS No. 62266-46-0

4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene

Cat. No.: B14526891
CAS No.: 62266-46-0
M. Wt: 450.6 g/mol
InChI Key: KZYYHDRDQGMMOM-UHFFFAOYSA-N
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Description

4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene is a polycyclic aromatic hydrocarbon This compound is characterized by its complex structure, which includes a cyclopenta[a]naphthalene core with ethyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction often requires a catalyst to facilitate the formation of the cyclopenta[a]naphthalene ring system.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new alkyl or aryl groups into the molecule.

Scientific Research Applications

4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which 4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s polycyclic aromatic structure allows it to intercalate into DNA or interact with proteins, potentially affecting their function. The specific pathways involved depend on the context of its application, whether in biological systems or material science.

Comparison with Similar Compounds

  • 4,5-Dimethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene
  • 1H-cyclopenta[b]naphthalene
  • 1H-cyclopenta[a]naphthalene

Comparison: 4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene is unique due to the presence of ethyl groups at the 4 and 5 positions, which can influence its chemical reactivity and physical properties. Compared to its dimethyl counterpart, the diethyl substitution may result in different steric and electronic effects, potentially leading to variations in its behavior in chemical reactions and applications.

Properties

CAS No.

62266-46-0

Molecular Formula

C35H30

Molecular Weight

450.6 g/mol

IUPAC Name

4,5-diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene

InChI

InChI=1S/C35H30/c1-3-27-28(4-2)34-32(25-18-10-6-11-19-25)31(24-16-8-5-9-17-24)33(26-20-12-7-13-21-26)35(34)30-23-15-14-22-29(27)30/h5-23,32H,3-4H2,1-2H3

InChI Key

KZYYHDRDQGMMOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=CC=CC=C31)C(=C(C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)CC

Origin of Product

United States

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